

Application Notes and Protocols for Hsd17B13-IN-25

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Compound of Interest

Compound Name: Hsd17B13-IN-25

Cat. No.: B12374629

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This document provides detailed application notes and protocols for the in vitro characterization of **Hsd17B13-IN-25**, a novel inhibitor of 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4] Genetic studies have shown that loss-of-function variants in HSD17B13 are associated with a reduced risk of developing progressive liver disease.[5]

HSD17B13 has been shown to metabolize various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol, using NAD⁺ as a cofactor.[1][2][6][7] The protocols outlined below describe a biochemical assay to determine the inhibitory potency of **Hsd17B13-IN-25** on the enzymatic activity of HSD17B13.

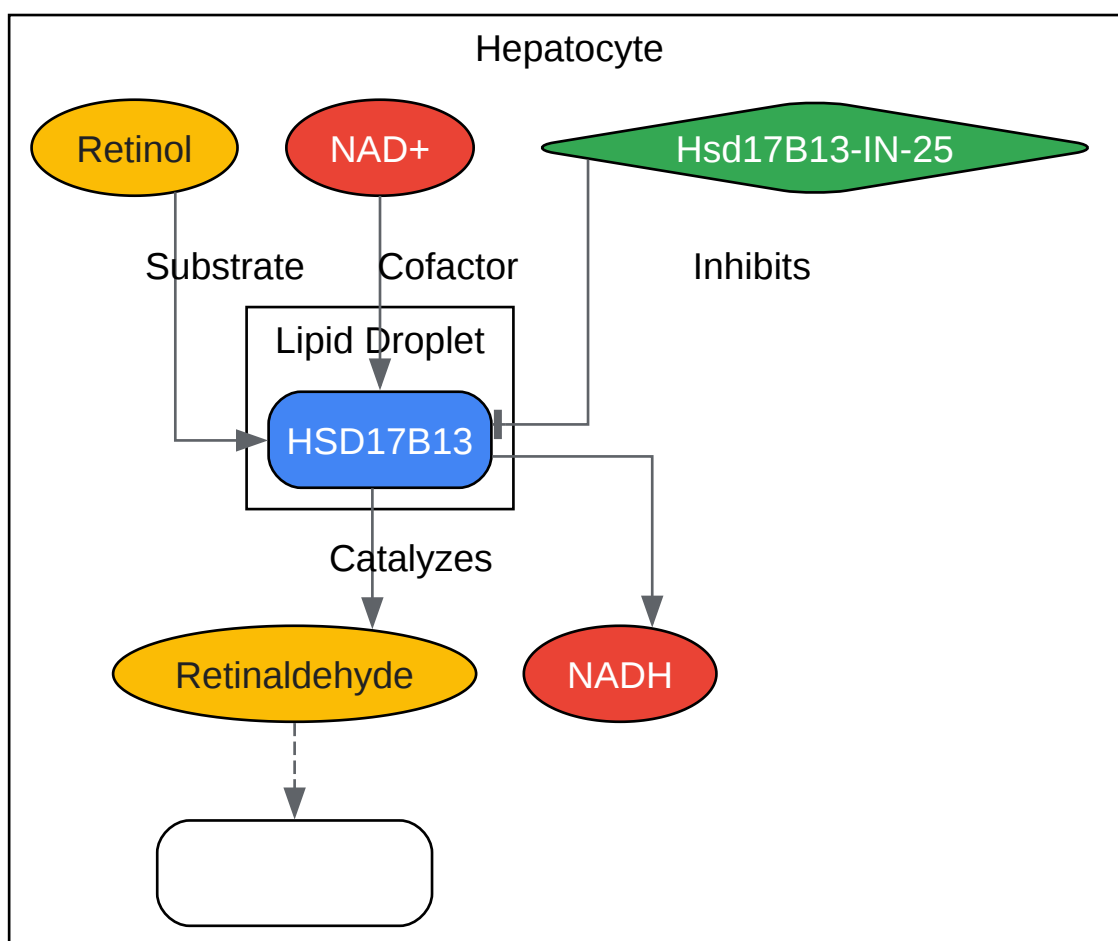
Quantitative Data Summary

The following table summarizes the in vitro characteristics of **Hsd17B13-IN-25** against human HSD17B13.

Parameter	Value	Assay Conditions
Biochemical IC50	8.5 nM	Recombinant human HSD17B13, 25 μ M Estradiol, 100 μ M NAD+, 30 min incubation at 37°C
Ki	3.2 nM	Tight-binding inhibition model (Morrison's equation)
Cellular EC50	65 nM	HEK293 cells overexpressing HSD17B13, 10 μ M Estradiol, 24 hr incubation
Selectivity vs. HSD17B11	>1500-fold	Determined using a comparable biochemical assay format

Signaling Pathway of HSD17B13

The diagram below illustrates the enzymatic function of HSD17B13 on a lipid droplet and its implication in liver pathophysiology. HSD17B13 catalyzes the conversion of substrates like retinol to retinaldehyde, a process implicated in the progression of liver disease.



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Caption: HSD17B13 enzymatic activity and inhibition.

Experimental Protocols

HSD17B13 Biochemical Inhibition Assay

This protocol details a luminescent-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Hsd17B13-IN-25**. The assay measures the amount of NADH produced by HSD17B13, which is correlated with its enzymatic activity.

Principle:

The enzymatic activity of HSD17B13 is determined by quantifying the production of NADH from the reduction of NAD⁺ in the presence of a suitable substrate (e.g., estradiol). The amount of

NADH is measured using a coupled-enzyme system that generates a luminescent signal proportional to the NADH concentration. Inhibition of HSD17B13 results in a decreased luminescent signal.

Materials:

- Recombinant human HSD17B13 protein
- **Hsd17B13-IN-25**
- Estradiol (Substrate)
- NAD⁺ (Cofactor)
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[8]
- NAD-Glo™ Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Hsd17B13-IN-25** in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations.
- **Assay Plate Preparation:** Add 2 µL of the diluted **Hsd17B13-IN-25** or DMSO (vehicle control) to the wells of a 384-well plate.
- **Enzyme Addition:** Add 10 µL of recombinant HSD17B13 (final concentration 50-100 nM) diluted in assay buffer to each well.[8]
- **Incubation:** Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

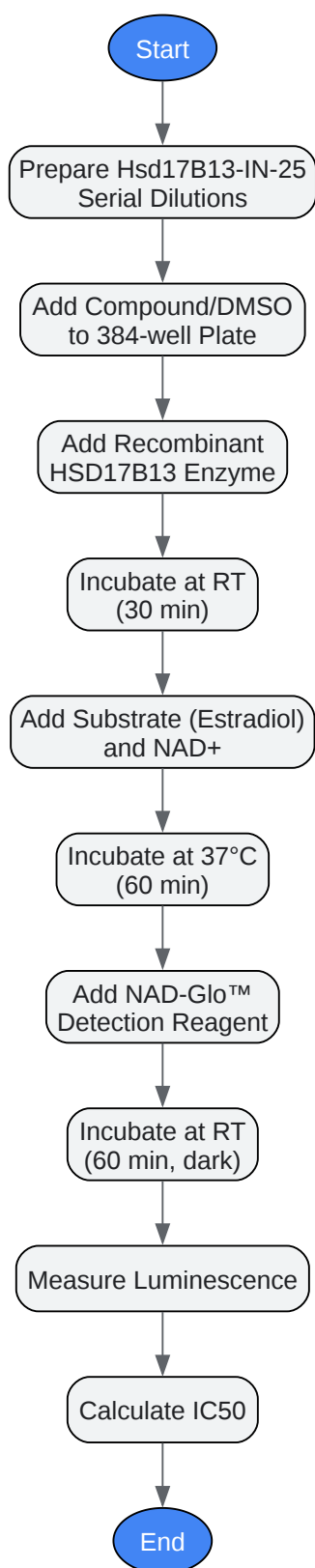
- Reaction Initiation: Add 10 μ L of a substrate mix containing estradiol (final concentration 10-50 μ M) and NAD⁺ (final concentration 100 μ M) in assay buffer to initiate the enzymatic reaction.[8]
- Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
- NADH Detection: Add 20 μ L of the NAD-Glo™ detection reagent to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

- Normalize the data by setting the average of the vehicle control wells as 100% activity and the average of the wells with a potent inhibitor (or no enzyme) as 0% activity.
- Plot the normalized percent inhibition against the logarithm of the **Hsd17B13-IN-25** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the key steps in the HSD17B13 biochemical inhibition assay.



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